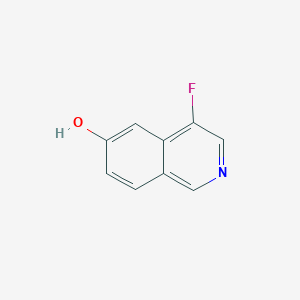![molecular formula C23H22N2O4 B2900374 [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate CAS No. 953015-88-8](/img/structure/B2900374.png)
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate: is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes both isoxazole and pyrrolidine rings, makes it an interesting subject for studies in organic synthesis, drug development, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole ring, followed by the formation of the pyrrolidine ring. The final step involves esterification to form the carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
化学反应分析
Types of Reactions: [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but they often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: In organic chemistry, [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine: It can be used in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In material science, this compound can be used to create new materials with specific properties, such as enhanced strength or conductivity.
作用机制
The mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
4-Iodobenzoic acid: This compound shares the aromatic ring structure but lacks the isoxazole and pyrrolidine rings.
Cresol: Cresol is another aromatic compound with a simpler structure compared to [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate.
2-Fluorodeschloroketamine:
Uniqueness: The uniqueness of this compound lies in its combination of the isoxazole and pyrrolidine rings, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
属性
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-15-3-7-17(8-4-15)21-12-19(24-29-21)14-28-23(27)18-11-22(26)25(13-18)20-9-5-16(2)6-10-20/h3-10,12,18H,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHXSUQHCOBRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,5-dimethylphenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2900295.png)

![N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2900298.png)

![3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B2900300.png)

![2-[(2-fluorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2900302.png)
![4-Methoxy-n-{3-[methyl(prop-2-yn-1-yl)amino]propyl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2900304.png)


![6-(4-chlorophenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2900312.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2900314.png)
